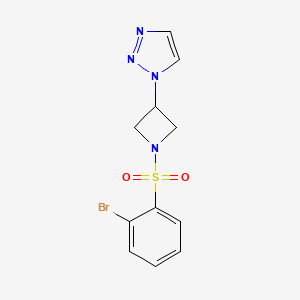

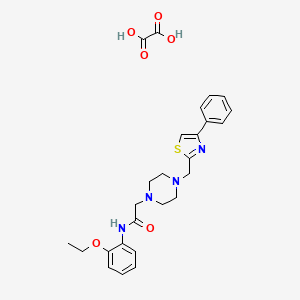

1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, also known as BPT or Compound 14, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPT is a triazole-based compound that has been shown to possess unique biochemical and physiological properties that make it a promising candidate for a variety of research applications.

科学的研究の応用

Synthesis and Antibacterial Activity

Recent studies have focused on the synthesis and characterization of sulfonamide-tagged 1,2,3-triazoles, showcasing their potential in combating bacterial infections. For instance, a study by Kaushik et al. (2020) describes the synthesis of a series of sulfonamide-containing 1,4-disubstituted 1,2,3-triazoles through click reactions. These compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents. The study utilized various characterization techniques, including FTIR, NMR, HRMS, and X-ray crystallography, to elucidate the structure of synthesized compounds. Additionally, molecular docking studies provided insights into the binding interactions of these compounds with target enzymes, suggesting a mechanism for their antibacterial action (Kaushik et al., 2020).

Antioxidant Properties

The antioxidant activity of sulfonamide-tagged 1,2,3-triazoles is another area of interest. The same study by Kaushik et al. (2020) found that among the synthesized triazoles, certain compounds displayed noteworthy radical scavenging activity. This property is crucial for potential therapeutic applications, as oxidative stress is implicated in various diseases. The compounds were assessed for their antioxidant capacity, with one showing superior activity, suggesting these triazoles could be further explored as antioxidant agents.

Heterocyclic Compound Synthesis

The role of 1-sulfonyl-1,2,3-triazoles as precursors in the synthesis of heterocyclic compounds is a significant application in medicinal and synthetic chemistry. Zibinsky and Fokin (2013) discussed how these compounds, easily obtained through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for generating reactive intermediates. These intermediates can introduce a nitrogen atom into various heterocycles, crucial for synthetic and medicinal chemistry applications. This process highlights the versatility of 1,2,3-triazoles in synthesizing complex structures essential for drug development and other chemical applications (Zibinsky & Fokin, 2013).

Transition-Metal-Catalyzed Denitrogenative Transformations

The potential of 1,2,3-triazoles in transition-metal-catalyzed denitrogenative transformations has been explored to synthesize highly functionalized nitrogen-based heterocycles. Anbarasan, Yadagiri, and Rajasekar (2014) reviewed recent advancements in this field, emphasizing how electron-deficient 1,2,3-triazoles facilitate the generation of metallo azavinyl carbene intermediates. These intermediates are pivotal in creating complex nitrogen-based structures through various synthetic transformations, underscoring the utility of 1,2,3-triazoles in organic synthesis (Anbarasan, Yadagiri, & Rajasekar, 2014).

特性

IUPAC Name |

1-[1-(2-bromophenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZNYWPBTCOEOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2702970.png)

![methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2702972.png)

![Ethyl 2-({3-amino-3-[4-(3-chlorophenyl)piperazino]-2-cyano-2-propenethioyl}amino)acetate](/img/structure/B2702976.png)

![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)

![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)

![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2702984.png)

![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)

![3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2702991.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2702992.png)